molecular formula C19H19N5O4S B2678800 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-34-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2678800
CAS No.: 1040646-34-1
M. Wt: 413.45
InChI Key: PNULYOARXLUDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves several steps, typically starting with the preparation of the indoline and pyrazolo[3,4-d]pyrimidinone moieties. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product. For instance, thiamine hydrochloride has been identified as an eco-friendly organocatalyst for the synthesis of various indoline derivatives . Additionally, metal-free synthesis methods have been developed for the preparation of indolin-3-ones, which are key intermediates in the synthesis of the target compound .

Chemical Reactions Analysis

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cross-dehydrogenative coupling (CDC) of indolin-2-ones with other substrates can lead to the formation of olefins under mild, ligand-free, and base-free conditions .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. Industrially, the compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its unique combination of structural elements. Similar compounds include other indoline derivatives and pyrazolo[3,4-d]pyrimidinones, which may share some chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its ability to combine the properties of both indoline and pyrazolo[3,4-d]pyrimidinone moieties, making it a versatile and valuable compound for various scientific research applications.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number: 1040646-34-1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural complexity of the compound contributes to its biological activity. The following table outlines key structural features:

Structural Feature Description
Core Structure Pyrazolo[3,4-d]pyrimidine
Functional Groups Dioxidotetrahydrothiophen and indoline moieties
Molecular Formula C15H15N3O3S
Molecular Weight 305.36 g/mol

Anticancer Potential

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit anticancer properties. A study on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridine were found to arrest the cell cycle and induce apoptosis in MCF7 and HCT-116 cell lines, suggesting that our compound may share similar mechanisms of action through modulation of key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through several in vitro and in vivo studies. Preliminary investigations suggest that it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In a related study, compounds with similar structures reduced paw edema in animal models, indicating their effectiveness in mitigating inflammation .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Cytokine Production: The compound may reduce the levels of inflammatory cytokines, thereby decreasing the inflammatory response.
  • Modulation of Cell Signaling Pathways: It potentially interacts with various molecular targets involved in cell signaling pathways related to inflammation and cancer.

Study on Anti-inflammatory Activity

A study focused on a structurally similar compound demonstrated significant inhibition of leukocyte migration and cytokine production in murine models. The compound was administered at a dosage of 50 mg/kg and resulted in a marked decrease in paw edema compared to control groups treated with standard anti-inflammatory medications .

Anticancer Activity Assessment

In another investigation involving pyrazolo[3,4-d]pyrimidine derivatives, researchers observed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that our target compound may also possess similar anticancer effects by triggering programmed cell death mechanisms .

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-17(23-7-5-13-3-1-2-4-16(13)23)10-22-12-20-18-15(19(22)26)9-21-24(18)14-6-8-29(27,28)11-14/h1-4,9,12,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNULYOARXLUDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.